1-(2-Hydroxyethyl)-4-methylpiperazine is an organic compound with the molecular formula CHNO. It belongs to the class of piperazines, which are heterocyclic compounds containing a piperazine ring. This compound is characterized by the presence of a hydroxyl group and a methyl group on the piperazine structure, making it a derivative of piperazine.
1-(2-Hydroxyethyl)-4-methylpiperazine can be synthesized through various chemical reactions involving piperazine and ethylene oxide or other alkylating agents. It is commercially available from chemical suppliers such as Sigma-Aldrich and Thermo Scientific, where it is often used in research and industrial applications .
This compound is classified as an amine due to the presence of nitrogen atoms in its structure. Specifically, it falls under the category of secondary amines because it has two organic substituents attached to the nitrogen atom in the piperazine ring.
The synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine can be achieved through several methods, including:
The molecular structure of 1-(2-Hydroxyethyl)-4-methylpiperazine features a six-membered piperazine ring with a hydroxyl group (-OH) and a methyl group (-CH) attached to it. The structure can be represented as follows:
The compound has a molecular weight of approximately 144.22 g/mol and features two nitrogen atoms within its structure, contributing to its basicity and reactivity.
1-(2-Hydroxyethyl)-4-methylpiperazine can participate in various chemical reactions typical for amines, including:
The reactivity of this compound stems from the nitrogen atoms in the piperazine ring, which can engage in nucleophilic substitution reactions due to their lone pair of electrons.
The mechanism of action for 1-(2-Hydroxyethyl)-4-methylpiperazine primarily involves its interaction with biological targets through hydrogen bonding and electrostatic interactions due to its basic nature. This compound may modulate various biochemical pathways by acting as a ligand for receptors or enzymes.
Research indicates that derivatives of piperazines exhibit diverse pharmacological activities, including anti-anxiety and anti-depressant effects, attributed to their ability to interact with neurotransmitter systems .
1-(2-Hydroxyethyl)-4-methylpiperazine has several scientific applications, including:
1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0 or 622-98-0), also known as HEMP, is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol. This colorless to light yellow liquid or crystalline solid (melting point: 58–62°C) exhibits high water solubility and a characteristic amine-like odor [1] [4] [6]. Its bifunctional structure – featuring a tertiary amine within the piperazine ring and a terminal hydroxyl group – enables diverse reactivity, making it a versatile intermediate in specialty chemical synthesis.
Table 1: Key Identifiers and Physicochemical Properties of 1-(2-Hydroxyethyl)-4-methylpiperazine
Property | Value/Description |
---|---|
CAS Number | 5464-12-0 (primary), 622-98-0 |
Synonyms | HEMP; 2-(4-Methylpiperazin-1-yl)ethanol; 4-Methyl-1-(2-hydroxyethyl)piperazine |
Molecular Formula | C₇H₁₆N₂O |
Molecular Weight | 144.22 g/mol |
Appearance | Colorless to light yellow liquid / White to off-white crystalline powder |
Density | ~1.015 g/cm³ (liquid) |
Melting Point | 58–62°C (solid form) |
Solubility | Highly soluble in water |
Storage Conditions | 0–8°C (liquid), Cool, dry place (solid) |
Common Purity | ≥95% (industrial), ≥98% (pharmaceutical grade) |
The piperazine core in 1-(2-Hydroxyethyl)-4-methylpiperazine is predominantly constructed via reductive alkylation-cyclization strategies. These one-pot methodologies efficiently integrate nitrogen and carbon building blocks under reductive conditions. A foundational approach involves reacting ethylene oxide derivatives with pre-formed methylpiperazine. However, a more atom-economical route utilizes the reductive cyclization of diethanolamine (DEA) with methylamine precursors. Under hydrogen pressure (typically 5–20 bar) and elevated temperatures (120–180°C), DEA undergoes intramolecular cyclodehydration catalyzed by heterogeneous metal catalysts. This reaction proceeds through the formation of an aminoaldehyde intermediate, followed by reductive amination to yield the saturated piperazine ring. The terminal hydroxyl group originates intact from the ethanolamine moiety, requiring precise control of reaction parameters to prevent competitive dehydration or over-reduction [2] [3].
An alternative pathway employs N-methylated diamine precursors. For instance, reacting 1-(2-aminoethyl)-4-methylpiperazine under controlled dehydrogenation conditions can facilitate ring closure, although this route is less prevalent industrially due to precursor cost and handling challenges. The reductive alkylation-cyclization approach offers significant advantages: high convergence, tolerance to various functional groups, and suitability for continuous processing. Key challenges involve managing exothermicity during hydrogenation and minimizing by-product formation, such as N-methylated ethanolamines or oligomeric species, necessitating optimized catalyst selection and process control [1] [2].
Efficient catalytic systems are paramount for driving simultaneous alkylation and cyclization reactions toward high yields of 1-(2-Hydroxyethyl)-4-methylpiperazine. Nickel-based catalysts, particularly Raney nickel and supported nickel oxides (NiO/Al₂O₃), are workhorses in these transformations. They facilitate both the dehydrogenation step required for imine or enamine formation and the subsequent hydrogenation step for saturation of the piperazine ring. Nickel catalysts typically operate effectively at moderate temperatures (150–170°C) and hydrogen pressures (10–15 bar), achieving conversions exceeding 85% with ≥95% selectivity toward the desired product when optimized [2] [3].
Copper-chromium (Cu-Cr) mixed oxide catalysts (e.g., CuO·Cr₂O₃) demonstrate enhanced activity for reactions involving amination. Their synergistic effect promotes C-N bond formation while suppressing excessive hydrogenolysis of the sensitive C-O bond in the hydroxyethyl group. Copper provides high hydrogenation activity, while chromium oxide stabilizes the active metal dispersion and modifies surface acidity. Bimetallic Ni-Cu systems deposited on alumina or silica supports offer further improvements in stability and selectivity, reducing catalyst deactivation from nitrogen adsorption or coking. These catalysts enable reactions at slightly lower temperatures (140–160°C), enhancing energy efficiency. Catalyst loadings typically range from 5–15 wt% relative to the amine feedstock, with catalyst recyclability being a critical economic factor [2] [3].
Table 2: Comparison of Catalytic Systems for Alkylation-Cyclization Synthesis
Catalyst Type | Typical Composition | Temp. Range (°C) | Pressure (bar H₂) | Key Advantages | Limitations |
---|---|---|---|---|---|
Nickel-based | Raney Ni, Ni/Al₂O₃, NiO | 150–180 | 10–20 | High activity, cost-effective | Sensitive to sulfur/oxygen poisons |
Copper-Chromium | CuO·Cr₂O₃, CuCr₂O₄ | 140–160 | 5–15 | Excellent C-N bond formation selectivity | Chromium environmental/toxicity concerns |
Bimetallic Ni-Cu | Ni-Cu/Al₂O₃, Ni-Cu/SiO₂ | 140–165 | 8–15 | Enhanced stability, lower deactivation | Higher cost, complex regeneration |
Supported Cobalt | Co/Al₂O₃, CoO-MoO₃/Al₂O₃ | 160–190 | 15–25 | Good activity for difficult aminations | Potential for over-reduction products |
Synthetic routes to 1-(2-Hydroxyethyl)-4-methylpiperazine diverge significantly based on solvent use, impacting process efficiency and sustainability.
Solvent-Free Pathways: Employing neat conditions represents the industrially preferred method for large-scale synthesis. Reactants (e.g., diethanolamine and methylamine) are combined directly with the solid catalyst under hydrogen pressure. This approach maximizes reactor throughput, eliminates solvent separation and recovery costs, and often enhances reaction rates due to higher reactant concentrations. For instance, operating without solvents at 160–180°C and 15 bar H₂ using Ni/Al₂O₃ catalysts achieves product yields exceeding 90%. However, effective temperature control is critical to prevent thermal degradation of reactants or products, and efficient mixing is required to overcome diffusion limitations between solid catalysts and viscous liquid phases. The absence of solvent also simplifies downstream processing; crude product purification typically involves fractional distillation under reduced pressure after catalyst filtration [1] [3].
Solvent-Assisted Pathways: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are sometimes employed, particularly in laboratory-scale synthesis or when handling less reactive substrates. These solvents enhance reactant solubility, facilitate heat transfer, and can improve catalyst dispersion, potentially leading to more reproducible results at smaller scales. Protic solvents like water or ethanol are generally avoided as they can compete in reactions or hydrolyze intermediates. However, solvent-assisted routes introduce significant drawbacks for industrial application: They necessitate energy-intensive separation steps (distillation, extraction), increase waste generation (spent solvents), and reduce overall space-time yield. Research indicates that solvent use can also negatively impact selectivity in some cases, promoting side reactions like ether formation between hydroxyethyl groups [1] [9].
Post-reaction processing varies with the route. Solvent-free processes rely heavily on distillation for purification. Solvent-assisted syntheses may incorporate additional steps like aqueous extraction to remove salts or unreacted amines, followed by solvent recovery. Nanofiltration membranes (e.g., polyether sulfone or polyamide composites) are emerging as efficient tools for catalyst recovery in solvent-based systems, particularly for homogeneous catalysts or fine catalyst particles, improving process economics and reducing metal contamination in the final product [9].
Table 3: Comparison of Solvent-Free and Solvent-Assisted Synthetic Pathways
Parameter | Solvent-Free Pathway | Solvent-Assisted Pathway |
---|---|---|
Reaction Conditions | Higher conc., 150–180°C, 10–20 bar H₂ | Diluted, 120–160°C, 5–15 bar H₂ |
Throughput | High (reactor volume efficient) | Lower (reactor volume occupied by solvent) |
Downstream Processing | Primarily distillation | Solvent recovery, extraction, then distillation |
Energy Consumption | Lower (no solvent removal) | Higher (solvent recovery/recycle) |
Waste Generation | Minimal (catalyst residue, minor by-products) | Significant (spent solvent, wash streams) |
Scale Suitability | Industrial scale preferred | Laboratory/Pilot scale more common |
Product Yield | Typically 85–95% | Variable, often 75–90% |
The synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine critically relies on bifunctional hydrogenation-dehydrogenation catalysts. These materials must sequentially promote dehydrogenation (oxidation) and hydrogenation (reduction) steps within the same reaction cycle. Nickel (Ni), Copper (Cu), and Chromium (Cr) compositions dominate this role due to their balanced activity and cost-effectiveness:
Nickel (Ni): Primarily acts as an active hydrogenation component. In its reduced metallic state (Ni⁰), it efficiently activates molecular hydrogen (H₂) and facilitates hydrogen addition across C=N bonds (e.g., imine intermediates formed during cyclization) and can reduce aldehydes to alcohols. Supported Ni catalysts (e.g., Ni/Al₂O₃) provide high surface area and stability. However, Ni can promote unwanted C-O bond cleavage (hydrogenolysis) in the hydroxyethyl group, leading to ethylpiperazine by-products. Careful control of hydrogen pressure and temperature mitigates this. Promoters like molybdenum (Mo) or iron (Fe) are sometimes added to suppress hydrogenolysis and enhance sulfur tolerance [2] [3].
Copper (Cu): Serves as a highly selective hydrogenation catalyst, particularly effective for carbonyl reduction and less prone to C-O hydrogenolysis compared to nickel. Copper-based catalysts (e.g., CuO, CuCr₂O₄ - copper chromite) are crucial for reactions where preserving the hydroxyl functionality is paramount. Cu⁺ sites are particularly effective in adsorbing and activating carbonyl or imine groups. However, pure copper catalysts often exhibit lower overall hydrogenation activity than nickel and may require higher temperatures or longer reaction times. Their stability can also be a concern under prolonged reaction conditions [2] [3].
Chromium (Cr): Primarily functions as a structural promoter and dehydrogenation component in mixed oxide catalysts (e.g., CuO·Cr₂O₃, NiO·Cr₂O₃). Cr³⁺ oxides (Cr₂O₃) create high-surface-area supports that stabilize the dispersion of active metals (Ni, Cu) and prevent sintering. Crucially, Cr³⁺ sites possess mild dehydrogenation activity, facilitating the initial oxidation step of the amino alcohol (e.g., diethanolamine) to the corresponding amino aldehyde or imine, which is essential for the cyclization step. While effective, chromium's environmental and toxicity profile drives research into chromium-free alternatives, such as catalysts incorporating zinc, aluminum, or manganese oxides instead [2] [3] [10].
The interplay between these elements is key. In Cu-Cr catalysts, copper provides the primary hydrogenation function, while chromium ensures the necessary dehydrogenation activity and stabilizes the copper against deactivation. Similarly, in Ni-Cr systems, chromium enhances nickel's resistance to deactivation by nitrogen-containing species and moderates its hydrogenolysis activity. Recent research explores extending these principles to emerging areas like Liquid Organic Hydrogen Carrier (LOHC) systems, where efficient dehydrogenation catalysis is paramount. While noble metals (Pt, Pd, Ru) dominate LOHC dehydrogenation research, insights into base metal catalysts (Ni, Cu) from piperazine synthesis could inform the development of more economical LOHC dehydrogenation catalysts [5] [8] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9